molecular formula C16H20N4 B10878526 1,4-Bis(4-pyridylmethyl)piperazine

1,4-Bis(4-pyridylmethyl)piperazine

Katalognummer: B10878526
Molekulargewicht: 268.36 g/mol
InChI-Schlüssel: PVAQSGXNQUFOMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-bis(pyridin-4-ylmethyl)piperazine is an organic compound with the molecular formula C16H20N4. It is a derivative of piperazine, where two pyridin-4-ylmethyl groups are attached to the nitrogen atoms of the piperazine ring. This compound is known for its versatility in forming coordination polymers and its applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-bis(pyridin-4-ylmethyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 4-chloromethylpyridine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically takes place in an organic solvent like acetonitrile or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of 1,4-bis(pyridin-4-ylmethyl)piperazine often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-bis(pyridin-4-ylmethyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

1,4-bis(pyridin-4-ylmethyl)piperazine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,4-bis(pyridin-4-ylmethyl)piperazine depends on its application:

    Coordination Polymers: The compound acts as a ligand, coordinating with metal ions to form stable complexes. .

    Biological Activity: In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

1,4-bis(pyridin-4-ylmethyl)piperazine can be compared with other similar compounds:

    1,4-bis(2-pyridylmethyl)piperazine: This compound has pyridin-2-ylmethyl groups instead of pyridin-4-ylmethyl groups.

    1,4-bis(3-pyridylmethyl)piperazine: This compound has pyridin-3-ylmethyl groups.

Conclusion

1,4-bis(pyridin-4-ylmethyl)piperazine is a versatile compound with significant applications in various fields of scientific research. Its ability to form coordination polymers and its potential biological activities make it a valuable compound for further study and development.

Eigenschaften

Molekularformel

C16H20N4

Molekulargewicht

268.36 g/mol

IUPAC-Name

1,4-bis(pyridin-4-ylmethyl)piperazine

InChI

InChI=1S/C16H20N4/c1-5-17-6-2-15(1)13-19-9-11-20(12-10-19)14-16-3-7-18-8-4-16/h1-8H,9-14H2

InChI-Schlüssel

PVAQSGXNQUFOMY-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CC2=CC=NC=C2)CC3=CC=NC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.